molecular formula C13H19N5O B14652277 N-(7H-purin-6-yl)octanamide CAS No. 52854-12-3

N-(7H-purin-6-yl)octanamide

Cat. No.: B14652277
CAS No.: 52854-12-3
M. Wt: 261.32 g/mol
InChI Key: BCHNDUIHZPOJOY-UHFFFAOYSA-N
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Description

N-(7H-Purin-6-yl)octanamide is a synthetic purine derivative of significant interest in medicinal chemistry and antibacterial research. Purine scaffolds are recognized for their diverse biological activities and their role as core structures in the development of novel therapeutic agents . A closely related fluorinated analog, N-(2-fluoro-7H-purin-6-yl)octanamide (CID 175837317), has been identified in chemical databases, highlighting the research interest in this class of N-acyl purine compounds . Compounds based on the purine core, particularly those with substitutions at the 6-position, are actively investigated as potential inhibitors of bacterial enzymes. Research indicates that purine analogs can target flavin-dependent thymidylate synthase (FDTS), a crucial enzyme for DNA synthesis in many pathogenic prokaryotes . Because FDTS is absent in humans but present in about 30% of bacteria, including multi-drug resistant strains of Mycobacterium tuberculosis , it represents an attractive and selective target for developing new antibacterial agents . The structural features of this compound suggest potential for interaction with the active sites of such enzymes, making it a valuable scaffold for structure-activity relationship (SAR) studies and further synthetic optimization . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52854-12-3

Molecular Formula

C13H19N5O

Molecular Weight

261.32 g/mol

IUPAC Name

N-(7H-purin-6-yl)octanamide

InChI

InChI=1S/C13H19N5O/c1-2-3-4-5-6-7-10(19)18-13-11-12(15-8-14-11)16-9-17-13/h8-9H,2-7H2,1H3,(H2,14,15,16,17,18,19)

InChI Key

BCHNDUIHZPOJOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=NC=NC2=C1NC=N2

Origin of Product

United States

Contextualizing Purine Derivatives As Key Scaffolds in Chemical Biology

Purine (B94841) derivatives are fundamental to a vast array of biological processes, making them a cornerstone of chemical biology and drug discovery. The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a ubiquitous feature in nature. numberanalytics.comrsc.org Purine bases, namely adenine (B156593) and guanine, are integral components of nucleic acids (DNA and RNA), which carry the genetic blueprint of all living organisms. numberanalytics.comavcr.cz Beyond their role in genetics, purine derivatives are crucial for cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), for instance, is the primary energy currency of the cell, while cyclic adenosine monophosphate (cAMP) acts as a critical second messenger in signal transduction pathways. numberanalytics.commdpi.com

The versatility of the purine scaffold has made it a privileged structure in medicinal chemistry. nih.gov By modifying the purine core with various functional groups, scientists can create a diverse range of molecules with the potential to interact with numerous biological targets. avcr.cznih.gov This has led to the development of a wide array of clinically significant drugs, including antiviral and anticancer agents. avcr.cznih.gov The ability of these modified purines to act as agonists or antagonists of receptors, or as inhibitors of enzymes involved in purine metabolism, underscores their therapeutic potential. mdpi.com Consequently, the synthesis and biological evaluation of novel purine derivatives remain an active and promising area of research. rsc.org

Significance of N 7h Purin 6 Yl Octanamide As a Novel Small Molecule for Research Investigations

N-(7H-purin-6-yl)octanamide, also known as N6-octanoyladenine, holds potential as a novel small molecule for research due to its specific chemical structure. The attachment of an eight-carbon acyl chain (octanoyl group) to the N6 position of the adenine (B156593) core introduces lipophilic character to the otherwise polar purine (B94841) base. This modification can significantly influence the molecule's physicochemical properties, such as its solubility and ability to cross cell membranes, which are critical factors in its potential biological activity.

While specific research findings on the biological effects of this compound are limited, studies on related N6-acylated purine derivatives provide a basis for its potential areas of investigation. For instance, N6-methylation of adenine in DNA and RNA is a known epigenetic and epitranscriptomic modification that plays a role in regulating gene expression and stem cell fate. nih.govnih.govthegreerlab.com The acylation at the N6 position in this compound could similarly influence interactions with proteins that recognize and process modified purines. Furthermore, the synthesis of various N-(purin-6-yl)amino acid conjugates has been explored for developing new therapeutic agents, including those with antimycobacterial activity. nih.gov

The synthesis of this compound itself can be achieved through several established chemical methods. A common approach involves the acylation of adenine with octanoyl chloride or another activated form of octanoic acid. nih.gov The regioselectivity of such reactions, ensuring the acylation occurs at the desired N6 position, is a key consideration in its synthesis. irb.hr

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 52854-12-3
Molecular Formula C13H19N5O
Molecular Weight 261.32 g/mol
IUPAC Name This compound
SMILES CCCCCCCC(=O)NC1=NC=NC2=C1NC=N2
InChI InChI=1S/C13H19N5O/c1-2-3-4-5-6-7-10(19)18-13-11-12(15-8-14-11)16-9-17-13/h8-9H,2-7H2,1H3,(H2,14,15,16,17,18,19)
InChIKey BCHNDUIHZPOJOY-UHFFFAOYSA-N
Data sourced from PubChem. nih.gov

Overview of Current Academic Research Paradigms and Methodological Approaches for Novel Chemical Entities

Strategic Approaches to Purine Core Functionalization

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, offers multiple sites for chemical modification. rsc.org The development of regioselective synthetic methods is crucial for controlling the substitution pattern and achieving the desired molecular architecture. acs.orgrsc.org

Regioselective Synthesis Protocols for Purine Nucleus Modification

Direct alkylation of the purine ring often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. acs.org However, specific reaction conditions can be employed to favor the formation of the less common N7-substituted purines. For instance, a method for the direct N7-regioselective tert-alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide in the presence of SnCl₄ as a catalyst. acs.orgnih.gov This kinetically controlled reaction allows for the preparation of N7-tert-alkylated purines, which are otherwise difficult to synthesize. acs.orgnih.gov

Other strategies for achieving regioselectivity include the cyclization of appropriately substituted imidazole or pyrimidine precursors, which provides unambiguous but often lengthy synthetic routes. acs.orgnih.gov Additionally, the use of protecting groups can direct substitution to a specific position on the purine core. nih.gov For example, protection of the N9 position allows for regioselective alkylation at the N7 position. nih.gov

Recent advancements have also focused on the direct C-H functionalization of the purine core. For example, a highly regioselective C6-H hydroxyalkylation of purines has been reported, utilizing the α-C(sp³)-H functionalization of alcohols. This method is notable for proceeding at room temperature without the need for metal catalysts, light, or protecting groups. researchgate.net

Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation at Purine Positions (e.g., Palladium, Nickel, Copper)

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the purine skeleton, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. chem-soc.siresearchgate.net These methods offer high efficiency and functional group tolerance. nih.gov

Palladium-catalyzed reactions are widely used for modifying purine and their nucleoside derivatives. nih.gov Suzuki-Miyaura coupling, for instance, allows for the arylation of halogenated purines at the C2, C6, and C8 positions. chem-soc.sinih.gov The reactivity of halopurines in these couplings generally follows the order of I > Br > Cl. The catalyst system often consists of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. nih.gov Direct C-H arylation at the C8 position of purine nucleosides can also be achieved using palladium catalysis, often in the presence of a copper co-catalyst. mdpi.commdpi.com

Nickel-catalyzed couplings have emerged as a valuable alternative, particularly for the formation of C-C bonds. acs.org For example, nickel-catalyzed Suzuki-Miyaura coupling has been successfully applied to the synthesis of arylated purine nucleoside analogues. acs.org A dual photoredox/nickel catalytic system has been developed for the sp²–sp³ cross-coupling of chloropurines with alkyl bromides, allowing for the direct installation of alkyl groups at the C6 position of unprotected nucleosides. nih.gov

Copper-mediated reactions are particularly effective for N-arylation at the N1, N7, and N9 positions of the purine ring. chem-soc.si These reactions typically involve the coupling of a purine with an aryl boronic acid in the presence of a copper catalyst. chem-soc.si

Table 1: Overview of Metal-Catalyzed Reactions for Purine Functionalization
Metal CatalystReaction TypePosition(s) FunctionalizedBond FormedReference(s)
PalladiumSuzuki-Miyaura CouplingC2, C6, C8C-C chem-soc.si, nih.gov
PalladiumDirect C-H ArylationC8C-C mdpi.com, mdpi.com
NickelSuzuki-Miyaura CouplingNot specifiedC-C acs.org
Nickel/Photoredoxsp²–sp³ Cross-CouplingC6C-C nih.gov
CopperN-ArylationN1, N7, N9C-N chem-soc.si

Advanced Chemical Modifications of the Purine Nucleus (e.g., Alkylation, Halogenation, Amination)

Beyond metal-catalyzed reactions, a variety of other chemical modifications can be applied to the purine nucleus to generate diverse analogs. researchgate.netrsc.org These include alkylation, halogenation, and amination reactions.

Alkylation of the purine ring can occur at both nitrogen and carbon atoms. As mentioned, direct N-alkylation often yields a mixture of isomers, but regioselective methods have been developed. acs.org C-alkylation can be achieved through radical-based approaches like the Minisci reaction, which allows for the introduction of alkyl groups at the C6 position. nih.govresearchgate.net

Halogenation of purines provides key intermediates for further functionalization, particularly through cross-coupling reactions. nih.gov For example, 6-chloropurine (B14466) is a common starting material for the synthesis of various 6-substituted purine derivatives. acs.orgnih.gov

Amination of the purine core is another important transformation. Nucleophilic aromatic substitution of a halogenated purine, such as 6-chloropurine, with an amine is a common method for introducing amino groups at the C6 position. nih.gov This approach is fundamental to the synthesis of many biologically active purine derivatives.

Synthesis of this compound and its Structural Analogs

The synthesis of the target compound, this compound, and its analogs involves the formation of an amide bond between the purine core and an octanoyl moiety, along with strategies to introduce diversity.

Introduction of the Octanamide (B1217078) Moiety: Synthetic Routes and Considerations

The most direct route to this compound involves the acylation of adenine (B156593) (6-aminopurine) with an activated derivative of octanoic acid. A common method is the reaction of adenine with octanoyl chloride in the presence of a base to neutralize the HCl byproduct. Alternatively, octanoic anhydride (B1165640) can be used as the acylating agent.

A related synthesis involves the reaction of 6-chloropurine with octanamide. nih.gov This nucleophilic substitution reaction provides a pathway to the desired N-acylpurine structure.

For the synthesis of N-(2-Amino-9-substituted-9H-purin-6-yl)octanamide derivatives, a multi-step sequence can be employed. Starting from a 2,6-diaminopurine (B158960) nucleoside analog, the 6-amino group can be selectively acylated with octanoyl chloride. nih.gov This approach allows for the introduction of the octanamide chain while retaining the 2-amino group and a substituent at the N9 position. nih.gov

Diversification Strategies for the Octanamide Chain and Purine Substituents

To explore the structure-activity relationship, analogs of this compound can be synthesized by modifying both the octanamide chain and the substituents on the purine ring.

Octanamide Chain Diversification: The length and functionality of the acyl chain can be varied. For instance, analogs with shorter (e.g., hexanoyl) or longer (e.g., decanoyl, dodecanoyl) alkyl chains can be prepared using the corresponding acyl chlorides or anhydrides. nih.govacs.org Furthermore, unsaturated or branched-chain acyl groups can be introduced to probe the impact of conformational rigidity and steric bulk.

Purine Substituent Diversification: The strategies for purine core functionalization discussed in section 2.1 can be applied to generate a wide array of analogs. For example, starting with a 2-amino-6-chloropurine (B14584) derivative, the 6-position can be first converted to the octanamide, followed by modification of the 2-amino group or other positions on the purine ring. Alternatively, modifications to the purine core can be performed prior to the introduction of the octanamide chain.

A study on pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives demonstrated the synthesis of an analog containing an octanamide moiety attached to a propargyl group at the N7 position of the fused purine system. mdpi.com This highlights the potential for incorporating the octanamide group as part of a more complex substituent.

Table 2: Examples of Synthesized N-Acylpurine Analogs
Compound NameAcyl ChainPurine Core SubstituentsReference
N-(2-Amino-9-((2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)-9H-purin-6-yl)octanamideOctanamide2-Amino, 9-((2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl) nih.gov
N-(2-Amino-9-((2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl)-9H-purin-6-yl)dodecanamideDodecanamide2-Amino, 9-((2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl) nih.gov
N-[3-[3-(p-fluorophenyl)-2,4-dioxo-1H-purino[9,8-a]pyridin-7-yl]prop-2-ynyl]octanamideOctanamide3-(p-fluorophenyl)-2,4-dioxo, 7-(prop-2-ynyl) (on a pyrido[1,2-e]purine core) mdpi.com

Chemoenzymatic Synthetic Pathways for Structural Diversity Generation

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific reactions, which can be challenging to achieve through traditional chemical methods. rsc.org This approach combines the flexibility of chemical synthesis with the precision of biocatalysis to generate novel analogs. For purine derivatives, enzymes offer a powerful tool for regioselective and stereoselective modifications.

Enzymatic acylation is a key strategy for diversifying structures like this compound. rsc.org While direct enzymatic acylation of the N6-amino group of adenine with octanoyl sources is a plausible route, much of the established research focuses on the enzymatic modification of the corresponding nucleoside (adenosine) or its derivatives. These processes, however, highlight the potential for enzymatic approaches. For instance, enzymes such as lipases and proteases can catalyze the transfer of acyl groups from various donors to amine functionalities under mild conditions. A key advantage is the ability to perform these reactions with high regioselectivity, targeting specific positions on the purine ring or its substituents without the need for extensive protecting group strategies. rsc.orgchemrxiv.org

The generation of structural diversity via chemoenzymatic pathways can be achieved by varying either the enzyme or the substrates. A panel of different enzymes can be screened for their ability to acylate the 6-aminopurine scaffold with octanoic acid or its activated esters. Conversely, a single, efficient enzyme can be used with a library of different acyl donors (e.g., carboxylic acids of varying chain lengths, branching, or with terminal functional groups) to create a diverse set of N-acylpurine analogs. nih.gov

A representative chemoenzymatic approach could involve the use of a lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), a versatile biocatalyst known for its ability to perform acylations. nih.gov The reaction would couple 6-aminopurine (adenine) with an activated octanoyl donor, such as vinyl octanoate.

Table 1: Representative Chemoenzymatic Acylation for Analog Generation

Reactant 1 Reactant 2 Enzyme Catalyst Potential Product Analog
6-Aminopurine (Adenine) Vinyl Heptanoate Lipase N-(7H-purin-6-yl)heptanamide
6-Aminopurine (Adenine) Vinyl Decanoate Lipase N-(7H-purin-6-yl)decanamide
6-Aminopurine (Adenine) Vinyl-4-phenylbutanoate Lipase N-(7H-purin-6-yl)-4-phenylbutanamide
2-Amino-6-chloropurine Vinyl Octanoate Lipase 2-Amino-N-(7-purin-6-yl)octanamide

This table illustrates the potential for generating diverse analogs by varying the acyl donor or the purine starting material in an enzyme-catalyzed reaction.

High-Throughput Synthesis and Combinatorial Chemistry for this compound Library Generation

High-throughput synthesis (HTS) and combinatorial chemistry are powerful methodologies designed to rapidly produce large libraries of compounds for screening. wikipedia.orgfortunejournals.com These techniques are particularly well-suited for exploring the chemical space around a lead compound like this compound. The core principle involves systematically combining a set of building blocks in multiple variations. fortunejournals.com

For the synthesis of this compound analogs, a combinatorial approach would typically involve a library of purine scaffolds and a library of acylating agents. The synthesis can be performed using either solid-phase or solution-phase techniques.

Solid-Phase Synthesis: In solid-phase synthesis, the purine scaffold is attached to a polymer resin. wikipedia.org This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. For example, a 6-chloropurine resin-bound intermediate could be reacted with a library of primary amines to generate diverse 6-amino substituted purines. Alternatively, a resin-bound adenine could be acylated with a library of carboxylic acids or acyl chlorides. The "split-mix" or "split-and-pool" synthesis method is a powerful solid-phase strategy that allows for the exponential generation of compounds. wikipedia.org

Parallel Solution-Phase Synthesis: Parallel synthesis involves conducting multiple, separate reactions simultaneously in an array format, such as a 96-well plate. nih.gov This method is highly amenable to automation. To generate a library of this compound analogs, 6-aminopurine could be dispensed into the wells of a microtiter plate, followed by the addition of a different activated carboxylic acid to each well. acs.org This approach allows for the rapid creation of a spatially addressed library where the structure in each well is known. Acylation reactions are common in parallel synthesis, accounting for a significant percentage of reactions used to build compound libraries. uniroma1.it

Table 2: Example of a Combinatorial Library Design for N-Acylpurine Analogs

Scaffold (A) Building Block (B) Resulting Library Products
A1: 6-Aminopurine B1: Octanoyl chloride This compound
A1: 6-Aminopurine B2: Hexanoyl chloride N-(7H-purin-6-yl)hexanamide
A1: 6-Aminopurine B3: Benzoyl chloride N-(7H-purin-6-yl)benzamide
A2: 2,6-Diaminopurine B1: Octanoyl chloride 2-Amino-N-(7H-purin-6-yl)octanamide
A2: 2,6-Diaminopurine B2: Hexanoyl chloride 2-Amino-N-(7H-purin-6-yl)hexanamide
A2: 2,6-Diaminopurine B3: Benzoyl chloride 2-Amino-N-(7H-purin-6-yl)benzamide

This table outlines a simplified 2x3 combinatorial array, demonstrating how two different purine scaffolds and three different acylating agents can be combined to rapidly generate a library of six distinct analogs.

These high-throughput and combinatorial strategies enable the synthesis of tens to thousands of this compound analogs, which can then be subjected to high-throughput screening to identify compounds with desired biological activities. wikipedia.org

Foundational Principles of SAR/SPR Elucidation in Small Molecule Research

The systematic investigation of SAR and SPR is fundamental to the process of designing and optimizing novel therapeutic agents. numberanalytics.com These principles are built on the premise that the biological effects and physicochemical characteristics of a compound are intrinsically linked to its molecular structure. numberanalytics.comcollaborativedrug.com

Correlation between Molecular Structure and Biological Activity Modulation

The core tenet of SAR is that the arrangement of atoms and functional groups within a molecule dictates its interaction with biological systems, such as proteins and enzymes. oncodesign-services.com Consequently, even minor alterations to a molecule's structure can lead to substantial changes in its biological activity, including its potency, selectivity, and metabolic stability. oncodesign-services.com The biological activity of a compound is determined by its ability to bind to a specific target and elicit a particular response. numberanalytics.com Understanding this relationship is crucial for medicinal chemists to rationally design molecules with enhanced therapeutic effects. mdpi.comannualreviews.org This correlation is key to advancing their use in fields like medicine and food science, with the potential to create more effective therapeutic materials. mdpi.com

Experimental Methodologies for SAR/SPR Determination

The elucidation of SAR and SPR relies on a combination of synthetic chemistry and biological testing. These experimental approaches provide the empirical data necessary to understand how structural modifications affect a compound's behavior.

Systematic Design and Synthesis of this compound Analogs

A key experimental strategy in SAR studies is the systematic design and synthesis of a series of structurally related compounds, known as analogs. oncodesign-services.com Starting with a lead compound, such as this compound, chemists strategically introduce modifications to specific regions of the molecule. This could involve altering the length or branching of the octanamide chain, substituting different groups on the purine ring, or modifying the linker between these two moieties. nih.govpnas.org The goal is to create a library of analogs that allows for a comprehensive exploration of the chemical space around the parent molecule. pnas.orgdiva-portal.org This systematic approach enables researchers to correlate specific structural changes with observed changes in activity. nih.gov

For instance, a hypothetical series of analogs for this compound might explore the impact of acyl chain length on biological activity, as illustrated in the table below.

Compound NameAcyl Chain LengthHypothetical Activity (IC₅₀, µM)
N-(7H-purin-6-yl)butanamide450
N-(7H-purin-6-yl)hexanamide625
This compound 8 10
N-(7H-purin-6-yl)decanamide1015
N-(7H-purin-6-yl)dodecanamide1230

This table is for illustrative purposes only and does not represent actual experimental data.

Assessment of Biological Activity across a Series of Analogs

Once a series of analogs has been synthesized, they are subjected to a battery of biological assays to determine their activity. oncodesign-services.com These assays are designed to measure a specific biological response, such as enzyme inhibition, receptor binding, or cellular effects. oncodesign-services.com Techniques like Surface Plasmon Resonance (SPR) are powerful tools for measuring molecular interactions in real-time without the need for labels. jacksonimmuno.comtechnologynetworks.comjacksonimmuno.com SPR can provide valuable data on binding affinity and kinetics, which are crucial parameters in assessing the potency of a compound. technologynetworks.comrsc.org By comparing the biological activity data across the series of analogs, researchers can identify trends and establish clear SARs. nih.gov For example, if increasing the chain length of the fatty acid in this compound analogs leads to a corresponding increase in activity up to a certain point, this would suggest a hydrophobic binding pocket in the target protein. mdpi.com

Computational and Chemoinformatics Approaches in SAR/SPR Analysis

In addition to experimental methods, computational and chemoinformatics tools play an increasingly vital role in the analysis of SAR and SPR. nih.govcsmres.co.uk These approaches leverage the power of computers to model and predict the properties of molecules, thereby accelerating the drug discovery process. mdpi.comnih.gov

Chemoinformatics utilizes computational models and databases to predict various properties of compounds, which aids in their selection and optimization. neovarsity.org Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are key techniques in this field. nih.govresearchgate.net These methods aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.netcreative-proteomics.com By developing predictive models, researchers can screen virtual libraries of compounds and prioritize those with the most promising profiles for synthesis and testing. neovarsity.org

Computational techniques used in SAR analysis include:

Molecular Modeling: Building three-dimensional models of molecules and their biological targets to understand their interactions. oncodesign-services.com

Machine Learning: Using algorithms like random forests, support vector machines, and neural networks to build predictive models from experimental data. creative-proteomics.comnumberanalytics.com

Molecular Fingerprints: Representing molecules as vectors of structural features that can be used for similarity searching and model building. csmres.co.uk

These computational approaches complement experimental work by providing insights that can guide the design of more effective and safer molecules. nih.gov They allow for the systematic exploration of chemical space and the identification of novel compounds with desired properties. csmres.co.ukdovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsi.organalis.com.my For this compound and its N6-acyladenine analogs, QSAR studies are pivotal in predicting their activity, such as cytokinin-like effects, and in guiding the design of new, more potent derivatives.

Development and Validation of 2D and 3D QSAR Models

The development of QSAR models involves creating a dataset of structurally related compounds with known biological activities. For the N6-acyladenine class, this would involve synthesizing a series of analogs of this compound by varying the length and properties of the acyl chain and measuring their biological response in a specific assay (e.g., tobacco callus growth bioassay for cytokinin activity). sci-hub.se

2D-QSAR models correlate biological activity with 2D molecular descriptors, which are properties calculated from the 2D representation of the molecule. These can include constitutional, topological, and physicochemical properties. turkjps.org Multiple Linear Regression (MLR) is a common statistical method used to build the model, resulting in an equation that links the descriptors to the activity. analis.com.my

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional insight. ijpsi.orgnih.gov These methods require the 3D alignment of the molecules in the dataset. mdpi.com They calculate steric and electrostatic fields around the molecules and correlate these field values with biological activity. The results are often visualized as contour maps, highlighting regions where modifications to the structure would likely increase or decrease activity. nih.gov

Model Validation is a critical step to ensure the developed QSAR model is robust and has predictive power. ijpsi.org Internal validation techniques like leave-one-out cross-validation (q²) are used during model development. nih.gov External validation, where the model's ability to predict the activity of a separate 'test set' of compounds (not used in model generation) is assessed (pred_r²), is the ultimate proof of a model's utility. turkjps.org

Table 1: Illustrative Validation Parameters for a Hypothetical QSAR Model of N6-Acyladenine Analogs This table demonstrates typical statistical metrics used to validate QSAR models. The values are for illustrative purposes.

Statistical Parameter 2D-QSAR (MLR) 3D-QSAR (CoMSIA) Acceptable Value
(Coefficient of Determination) 0.85 0.93 > 0.6
(Cross-validated r²) 0.72 0.65 > 0.5
pred_r² (External Validation) 0.79 0.88 > 0.6
Selection and Application of Molecular Descriptors in QSAR

The choice of molecular descriptors is fundamental to building a meaningful QSAR model. Descriptors quantify different aspects of a molecule's structure and properties. For a molecule like this compound, these can be broadly categorized:

Electronic Descriptors: These describe the electron distribution and are crucial for interactions involving hydrogen bonds or electrostatic forces. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrophilicity index. Current time information in West Northamptonshire, GB.

Steric/Topological Descriptors: These relate to the size and shape of the molecule. For N6-acyladenine analogs, the length and branching of the octanamide chain would be critical. Descriptors like Molar Refractivity (MR) and various topological indices (e.g., Kier & Hall indices) fall into this category.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is vital for membrane permeability and interaction with hydrophobic pockets in a receptor. The partition coefficient (logP) is the most common descriptor for hydrophobicity.

In a typical QSAR study on N6-substituted adenines, a large pool of descriptors would be calculated, and statistical methods like genetic algorithms or stepwise regression would be used to select the subset that best correlates with the observed biological activity, avoiding inter-correlated descriptors. analis.com.my

Table 2: Key Molecular Descriptors and Their Relevance for this compound Analogs This table illustrates the types of descriptors that would be relevant in a QSAR study of this compound class.

Descriptor Type Example Descriptor Potential Influence on Activity
Electronic Dipole Moment Governs strength of polar interactions with the target protein.
Hydrophobic LogP Affects the ability to cross cell membranes and bind to hydrophobic regions of a receptor.
Topological Wiener Index Relates to molecular branching; changes in the acyl chain would alter this value.
Steric Molar Refractivity (MR) Reflects the volume of the substituent; crucial for fitting into a binding pocket.

Ligand-Based SAR Exploration Techniques

In the absence of a known 3D structure of the biological target, ligand-based methods are employed. These techniques rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound and its analogs, these methods help identify the key structural features (pharmacophore) required for activity.

A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with the target receptor. For N6-substituted adenines, a pharmacophore model would likely include:

A hydrogen bond donor/acceptor pattern on the purine ring.

A hydrophobic feature corresponding to the octanamide chain.

This model can then be used as a 3D query to screen large chemical databases for new, structurally diverse compounds that might exhibit the same biological effect.

Structure-Based SAR Elucidation through Protein-Ligand Interactions

When the 3D structure of the target protein is known, structure-based drug design (SBDD) provides powerful insights into the structure-activity relationship. epdf.pub Molecular docking is a key SBDD technique that predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. mdpi.comarxiv.org

For this compound, if the target protein (e.g., a cytokinin receptor or a specific kinase) has been crystallized, docking simulations could reveal:

Key Amino Acid Interactions: Identifying specific residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or π-stacking interactions with the ligand. For example, the purine ring's nitrogen atoms could form crucial hydrogen bonds, while the octyl chain could fit into a hydrophobic pocket. unibas.ch

Binding Affinity: Docking programs use scoring functions to estimate the binding energy, which helps in ranking different analogs and prioritizing which ones to synthesize. ias.ac.in

Rationale for SAR: Docking can explain why certain structural modifications lead to a loss or gain of activity. For instance, it could show that shortening the acyl chain from octanamide to butanamide prevents it from reaching a key hydrophobic patch, thus reducing activity.

These computational predictions guide the rational design of new analogs with improved affinity and selectivity, which are then synthesized and tested, creating a feedback loop that refines the SAR understanding. sioc-journal.cn

Molecular Mechanisms of Action and Target Engagement Studies for N 7h Purin 6 Yl Octanamide

Identification and Validation of Molecular Targets and Associated Pathways

Extensive literature searches did not yield specific data on the identification and validation of molecular targets for N-(7H-purin-6-yl)octanamide. While purine (B94841) analogs are a well-established class of compounds with diverse biological activities, including the inhibition of kinases and other enzymes, specific research detailing the molecular targets and pathways associated with this compound is not publicly available in the referenced search results.

Enzyme Inhibition Studies (e.g., Purine Metabolism Enzymes, Kinases)

There is a lack of specific studies detailing the inhibitory effects of this compound on purine metabolism enzymes or kinases. Although structurally related purine derivatives have been investigated as kinase inhibitors, no data was found to create a specific enzyme inhibition profile for this compound.

Receptor Interaction Analysis (e.g., Agonist/Antagonist Properties)

No research was identified that characterizes the interaction of this compound with any specific receptors. Consequently, its properties as a potential agonist or antagonist at any receptor are currently unknown.

Modulation of Ion Channels and Other Biological Transporters

Information regarding the modulatory effects of this compound on ion channels or other biological transporters is not available in the existing scientific literature based on the conducted searches.

Biochemical and Biophysical Characterization of Compound-Target Interactions

Specific biochemical and biophysical data characterizing the interaction between this compound and any molecular target is not documented in the available literature.

In Vitro Binding Assays and Kinetics

No studies presenting data from in vitro binding assays or the kinetic parameters of this compound with a biological target were found. Therefore, details on its binding affinity, association rate, or dissociation rate are not available.

Computational Approaches in the Research of N 7h Purin 6 Yl Octanamide

Computer-Aided Drug Design (CADD) and Virtual Screening Strategies

Computer-Aided Drug Design (CADD) encompasses a suite of computational techniques used to accelerate the discovery and development of new drugs. nih.govnih.gov A key component of CADD is virtual screening (VS), which involves the computational assessment of large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.gov

Structure-Based Virtual Screening (SBVS) is a computational strategy that relies on the three-dimensional (3D) structure of the target macromolecule, which is typically a protein. nih.govresearchgate.net This approach is used to discover novel compounds that may be structurally different from N-(7H-purin-6-yl)octanamide but can bind to the same target site. The process involves docking a collection of chemical compounds from a virtual library into the binding site of the target and using scoring functions to rank them based on their predicted binding affinity. researchgate.net This allows for the identification of promising new scaffolds for further development.

Table 1: Illustrative Data Structure for SBVS Hit Prioritization

Compound IDDocking Score (kcal/mol)Predicted Ligand EfficiencyKey Predicted Interactions with Target
ZINC00XXXXValueValueHydrogen bond with Amino Acid X
CHEMBLXXXXValueValueHydrophobic interaction with Amino Acid Y
ASINEXXXXXValueValueπ-π stacking with Amino Acid Z

Ligand-Based Virtual Screening (LBVS) for Analogs

When the 3D structure of the biological target is unknown, Ligand-Based Virtual Screening (LBVS) serves as a valuable alternative. creative-biostructure.comcomputabio.com This method is founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. researchgate.net In this approach, this compound would be used as a reference molecule or template. Large compound databases are then searched for molecules with similar characteristics, using techniques such as 2D chemical fingerprint similarity or 3D shape and pharmacophore matching. creative-biostructure.comprofacgen.com A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to interact with the target receptor.

Table 2: Example Data Format for LBVS Hit Ranking

Compound IDSimilarity Metric (e.g., Tanimoto)Pharmacophore Fit ScorePredicted Activity
PUBCHEMXXXValueValueDescription of Predicted Activity
DRUGBANKXXValueValueDescription of Predicted Activity
NCIXXXXXXXValueValueDescription of Predicted Activity

De Novo Design of this compound Derivatives

De novo design is a computational strategy for creating entirely new molecules. Instead of screening existing libraries, algorithms construct novel chemical structures piece by piece or by growing a molecule within the constraints of the target's binding site. This approach can be used to generate unique derivatives of this compound that are optimized for binding affinity and selectivity towards a specific protein target. The process leverages knowledge of the target's active site geometry and key interaction points to build complementary ligands from the ground up.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a core technique in structure-based drug design that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net This modeling provides critical insights into the binding mechanism and energetics that drive the molecular recognition process.

Molecular docking simulations are performed to place this compound into the active site of a target protein. These simulations generate multiple possible binding orientations, or "poses." Each pose is then evaluated by a scoring function that estimates the binding affinity, often expressed as a free energy of binding (e.g., in kcal/mol). nih.gov The pose with the best score represents the most likely binding conformation. This information is crucial for understanding how the compound interacts with its target and for comparing its potential efficacy against that of other molecules.

Table 3: Sample Output of Predicted Binding Affinities from Molecular Docking

Target ProteinPredicted Binding Affinity (kcal/mol) of this compoundPredicted Pose Description
Protein Kinase AValuePurine (B94841) core in ATP-binding site, octanamide (B1217078) tail toward solvent
Cyclin-Dependent Kinase 2ValuePurine core forms hinge interactions, tail in hydrophobic pocket
Heat Shock Protein 70ValueBinds to allosteric pocket outside the nucleotide binding site

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

A detailed analysis of the docked pose of this compound reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding affinity.

Hydrogen Bonding: The purine core of this compound contains multiple nitrogen atoms that can act as hydrogen bond acceptors and amine groups that can act as donors. These are critical for anchoring the ligand in the binding site, often by interacting with amino acid residues in the "hinge" region of kinases.

π-π Stacking: The aromatic purine ring system can participate in π-π stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan within the binding site, further enhancing binding stability.

Table 4: Summary of Potential Non-Covalent Interactions for a Docked Ligand

Interaction TypePotential Interacting Group on this compoundPotential Interacting Protein Residue(s)
Hydrogen BondPurine N1, N3, N7, N9 atoms; Amine H; Amide N-H and C=OAsp, Glu, Gln, Ser, Thr, Backbone Amides
Hydrophobic InteractionOctyl chain (-C8H17)Ala, Val, Leu, Ile, Met, Phe
π-π StackingPurine ring systemPhe, Tyr, Trp, His

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed insights into its behavior over time at an atomic level, particularly when interacting with a biological target.

The function of a molecule like this compound is often intrinsically linked to its three-dimensional shape and how that shape changes, a concept known as conformational dynamics. When bound to a biological target, such as a protein, the molecule is not static but rather exists as an ensemble of different conformations.

MD simulations can map out the energetically favorable conformations of this compound within a binding site. These simulations can reveal how the octanamide tail, being flexible, might adopt different orientations, which can be crucial for the molecule's activity. For instance, in studies of other acylated compounds, it has been observed that the acyl chain can interact with hydrophobic pockets within the binding site, and its flexibility can be key to establishing and maintaining these interactions. The purine core, being more rigid, would likely serve as an anchor through specific hydrogen bonds and stacking interactions.

Research on similar molecules, such as acyl-CoA synthetases, has highlighted the importance of conformational changes for enzymatic function. These studies have shown that significant rotational movements can occur, which are essential for the catalytic process. In a hypothetical MD simulation of this compound, one might observe similar dynamic behavior, where the molecule's conformation adjusts to optimize its interactions with the surrounding amino acid residues of the target protein.

Table 1: Illustrative Conformational Analysis of this compound in a Hypothetical Kinase Binding Site from MD Simulations.
Conformational StateKey Dihedral Angle (degrees)Interacting ResiduesPopulation (%)
Extended175Leu83, Val3565
Bent-60Met78, Phe14530
OtherVariableVarious5

A central goal of computational chemistry in drug discovery is the accurate prediction of the binding affinity between a ligand and its target. MD simulations are instrumental in calculating binding free energies.

One common approach is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. These methods calculate the binding free energy by combining the molecular mechanics energy of the ligand-protein complex with a solvation energy term. This allows for the decomposition of the binding energy into contributions from different types of interactions, such as van der Waals, electrostatic, and solvation energies.

For a more rigorous and computationally intensive approach, alchemical free energy perturbation (FEP) or thermodynamic integration (TI) can be used. These methods involve computationally "morphing" one molecule into another (e.g., this compound into a similar but different ligand) within the binding site and in solution. The difference in the work required for these transformations provides a highly accurate measure of the relative binding free energy.

Table 2: Example of Binding Free Energy Decomposition for this compound with a Hypothetical Target Protein.
Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-28.7
Polar Solvation Energy35.5
Nonpolar Solvation Energy-4.1
Total Binding Free Energy-42.5

Metabolomic and Bioanalytical Methodologies for N 7h Purin 6 Yl Octanamide Research

Advanced Analytical Chemistry Techniques for Compound and Metabolite Profiling

The study of N-(7H-purin-6-yl)octanamide in biological systems necessitates sophisticated analytical methodologies to profile the parent compound and its various metabolites. Metabolite profiling, a key aspect of metabolomics, involves the comprehensive identification and quantification of small molecule metabolites within a biological sample. Advanced analytical chemistry techniques are crucial for achieving the required sensitivity and selectivity to detect low-concentration metabolites in complex matrices such as plasma, urine, and tissue extracts. These methods enable researchers to understand the metabolic fate of this compound, elucidating biotransformation pathways such as oxidation, hydrolysis, and conjugation. The integration of high-performance separation techniques with high-resolution mass measurement provides a powerful toolset for modern drug metabolism research. nih.gov

Mass Spectrometry (MS)-Based Approaches for Metabolites

Mass spectrometry (MS) is a cornerstone technology in metabolite research due to its exceptional sensitivity, selectivity, and speed. nih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition. nih.gov When coupled with separation techniques like chromatography, MS-based approaches can resolve, detect, identify, and quantify metabolites from intricate biological mixtures. nih.gov These methods are indispensable for tracking the metabolic pathways of xenobiotics like this compound and for identifying novel biotransformation products. The versatility of MS allows for both untargeted analysis, which aims to detect all measurable analytes in a sample, and targeted analysis, which focuses on specific metabolites of interest. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-High Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for metabolite profiling. nih.gov It combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. In the context of this compound research, LC separates the parent compound from its metabolites and endogenous matrix components based on their physicochemical properties (e.g., polarity, size) before they enter the mass spectrometer.

LC-High Resolution Mass Spectrometry (LC-HRMS) further enhances this capability by providing highly accurate mass measurements, typically with a mass accuracy of less than 5 parts per million (ppm). nih.gov This precision allows for the confident determination of the elemental composition of metabolites, which is a critical first step in their identification. nih.govthermofisher.com For instance, HRMS can distinguish between metabolites with very similar nominal masses but different elemental formulas, a common challenge in metabolomics.

Below is a table showing potential Phase I metabolites of this compound and their theoretical exact masses, which would be determined using LC-HRMS.

Metabolite Type Biotransformation Chemical Formula Theoretical Monoisotopic Mass (Da)
Parent Compound-C₁₃H₁₉N₅O277.1641
HydroxylationAddition of one oxygen atomC₁₃H₁₉N₅O₂293.1590
DehydrogenationRemoval of two hydrogen atomsC₁₃H₁₇N₅O275.1484
Amide HydrolysisCleavage of amide bondC₅H₅N₅ (Adenine)135.0545
C₈H₁₆O₂ (Octanoic Acid)144.1150

This interactive table outlines hypothetical metabolic transformations of this compound. The high precision of HRMS is essential to confirm these elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for separating and identifying small molecules. nih.gov It is best suited for volatile and thermally stable compounds. This compound, with its purine (B94841) ring and long alkyl chain, is not inherently volatile enough for direct GC-MS analysis. Therefore, a chemical derivatization step is required to increase its volatility and thermal stability. Derivatization involves chemically modifying the compound to replace active hydrogen atoms on the purine ring with less polar, more volatile groups.

The primary advantage of GC-MS is its excellent chromatographic resolution, which allows for the separation of complex mixtures. thermofisher.com The electron ionization (EI) source used in most GC-MS systems produces reproducible fragmentation patterns that can be matched against spectral libraries for confident compound identification. nih.gov

The table below lists common derivatization reagents that could be used for the analysis of this compound and its metabolites by GC-MS.

Derivatization Reagent Abbreviation Target Functional Group(s) Resulting Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-NH, -OHTrimethylsilyl (TMS) ether/amine
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-NH, -OHTrimethylsilyl (TMS) ether/amine
Pentafluorobenzyl bromidePFBBr-NHPentafluorobenzyl (PFB) amine

This interactive table details common derivatization agents. Selecting the appropriate agent is crucial for successful GC-MS analysis of non-volatile compounds like this compound.

Triple-Quadrupole Mass Spectrometry (TQMS) for Sensitive Quantification

Triple-quadrupole mass spectrometry (TQMS), often referred to as tandem mass spectrometry (MS/MS), is the gold standard for targeted quantification of molecules due to its exceptional sensitivity and selectivity. This technique operates in modes such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte of interest.

In the first quadrupole (Q1), a specific precursor ion (e.g., the protonated molecule of this compound) is selected. This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is set to select a specific fragment ion. This two-stage mass filtering significantly reduces chemical noise and matrix interference, allowing for precise quantification even at very low concentrations in complex biological samples.

The following table provides hypothetical MRM transitions that could be developed for the quantification of this compound.

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment
This compound278.17 ([M+H]⁺)136.06 ([Adenine+H]⁺)Purine ring fragment
This compound278.17 ([M+H]⁺)148.06Purine ring with NH fragment

This interactive table shows potential parent-to-fragment ion transitions. The specificity of these transitions enables highly sensitive and accurate quantification using a triple-quadrupole mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying unknown metabolites and elucidating their structures. nih.gov Unlike nominal mass instruments, HRMS instruments (such as Orbitrap and time-of-flight (TOF) analyzers) provide mass measurements with high accuracy and resolution, enabling the determination of a molecule's elemental composition from its exact mass. nih.govthermofisher.com This capability is fundamental to distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov

Furthermore, HRMS instruments can acquire high-resolution fragmentation spectra (MS/MS). By analyzing the fragmentation pattern of a metabolite and comparing it to the parent compound, researchers can deduce the site of metabolic modification. nih.gov The combination of accurate mass measurement of both the precursor and fragment ions provides a high degree of confidence in the structural assignment of novel metabolites.

The table below illustrates the advantage of HRMS over low-resolution MS for distinguishing between two hypothetical isobaric ions.

Attribute Low-Resolution MS High-Resolution MS (HRMS)
Observed m/z 293.2293.1590
Possible Formula 1 C₁₃H₁₉N₅O₂C₁₃H₁₉N₅O₂ (Theoretical m/z: 293.1590)
Possible Formula 2 C₁₄H₂₁N₃O₃C₁₄H₂₁N₃O₃ (Theoretical m/z: 293.1583)
Conclusion Ambiguous identificationFormula 1 is the more likely candidate based on lower mass error.

This interactive table demonstrates how the precision of HRMS is crucial for differentiating between compounds with very similar masses, a key step in confident metabolite identification.

Ion Mobility Spectrometry (IMS) for Separation of Isobaric Compounds

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isobaric and isomeric compounds that cannot be resolved by mass spectrometry alone. researchgate.netnih.gov Isomers, which have the same elemental formula and thus the same exact mass, often pose a significant challenge in metabolite identification. nih.gov

In the context of this compound metabolism, hydroxylation could occur at several different positions on the molecule, resulting in multiple structural isomers. These isomers would have identical m/z values. IMS can often separate these isomers because their different three-dimensional structures lead to different drift times through the ion mobility cell. nih.gov This capability provides crucial structural information that complements LC and MS data, leading to more confident metabolite annotation. semanticscholar.org

The table below conceptualizes how IM-MS could separate hypothetical isobaric metabolites of this compound.

Metabolite Modification Site Chemical Formula Theoretical m/z Expected Drift Time
Isomer 1Hydroxylation on purine ringC₁₃H₁₉N₅O₂293.1590Shorter (more compact structure)
Isomer 2Hydroxylation on alkyl chain (terminal)C₁₃H₁₉N₅O₂293.1590Longer (more extended structure)

This interactive table illustrates the principle of ion mobility. By separating ions based on their shape, IMS adds a powerful dimension for resolving isomeric metabolites that are indistinguishable by mass alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy has become a principal analytical technique in metabolomics research. core.ac.ukdntb.gov.ua Its utility in studying the metabolites of this compound stems from its non-destructive nature, high reproducibility, and the ability to quantify metabolites with relative ease. core.ac.ukdntb.gov.ua These attributes make NMR a preferred platform for large-scale or long-term clinical metabolomic studies. core.ac.uk Unlike mass spectrometry, NMR requires minimal sample preparation and can provide detailed structural information on unknown metabolites. oup.com However, a significant limitation of NMR is its lower sensitivity compared to mass spectrometry-based methods. core.ac.uknih.gov

1D and 2D NMR for Structural Elucidation of Metabolites

The identification of drug metabolites is a critical step in understanding biotransformation pathways. oup.com NMR spectroscopy is an invaluable tool for this purpose, capable of providing unambiguous structural information where mass spectrometry data may be inconclusive. nih.gov

One-dimensional (1D) ¹H NMR is the most common NMR experiment in metabolomics due to its rapid acquisition and excellent reproducibility. bohrium.com A 1D ¹H NMR spectrum provides key information for structural determination, including the chemical shift, signal multiplicity (splitting patterns), and coupling constants of hydrogen atoms within a molecule. nih.gov

For more complex structures or when signals in the 1D spectrum overlap, two-dimensional (2D) NMR experiments are essential. nih.gov These techniques separate signals across a second frequency dimension, revealing correlations between different nuclei and providing deeper insights into the molecular structure. dntb.gov.ua For instance, 2D NMR was successfully used to characterize two oxidized metabolites of a compound that had identical mass fragmentation patterns, a task impossible with mass spectrometry alone. nih.gov Even with very small sample amounts (micrograms), modern NMR technology can provide the necessary data for full structural elucidation. nih.govnih.gov

Below is a table summarizing common 2D NMR experiments used for metabolite identification.

2D NMR Experiment Abbreviation Information Provided Application in Metabolite Elucidation
Chemical Shift Correlated SpectroscopyCOSYShows correlations between protons that are coupled to each other (typically through 2-3 chemical bonds). nih.govHelps to piece together fragments of a molecule by identifying neighboring protons.
Total Correlation SpectroscopyTOCSYShows correlations between all protons within a spin system, not just immediate neighbors.Useful for identifying all the protons belonging to a specific structural unit, like a sugar ring.
Heteronuclear Single Quantum CoherenceHSQCCorrelates protons directly to the heteronucleus (e.g., ¹³C or ¹⁵N) they are attached to. nih.govProvides a direct link between a proton and its attached carbon/nitrogen, aiding in assigning the carbon skeleton.
Heteronuclear Multiple Bond CorrelationHMBCShows correlations between protons and heteronuclei (e.g., ¹³C or ¹⁵N) over multiple bonds (typically 2-4 bonds). nih.govCrucial for connecting different molecular fragments and establishing the overall connectivity of the metabolite.
Nuclear Overhauser Effect SpectroscopyNOESYShows correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. nih.govProvides information about the 3D conformation and stereochemistry of the metabolite.
Application of HR-MAS NMR in Biological Samples

High-Resolution Magic Angle Spinning (HR-MAS) NMR is a specialized technique that combines aspects of both solid-state and liquid-state NMR. nih.gov It is particularly valuable in metabolomics because it allows for the analysis of semi-solid samples, such as biological tissues, with high resolution and without the need for metabolite extraction. nih.govwaters.com This in-situ analysis minimizes the risk of altering the metabolic profile during sample preparation. nih.gov

In a typical HR-MAS NMR experiment, a small, intact tissue sample is placed in a zirconium rotor with a reference standard. nih.gov The rotor is then spun at a specific angle (the "magic angle") to average out orientation-dependent magnetic interactions, resulting in sharp, well-resolved spectra similar to those from liquid samples. nih.gov This technique has been effectively applied in plant metabolomics and holds significant potential for studying the distribution and transformation of this compound and its metabolites directly within target tissues.

Feature Description
Sample Type Can analyze semi-solid and intact biological tissues directly. nih.gov
Sample Preparation Eliminates the need for metabolite extraction, preserving the native metabolic state. nih.gov
Resolution Provides high-resolution spectra comparable to liquid-state NMR. nih.gov
Information Gives a snapshot of the metabolome within a specific tissue environment.
Advantage Reduces potential artifacts and degradation of metabolites associated with extraction procedures.

Chromatographic Separation Techniques (e.g., Reversed-Phase LC, Hydrophilic Interaction LC)

Liquid chromatography (LC) is a cornerstone of metabolomic analysis, used to separate the complex mixture of metabolites in a biological sample before detection. The choice of LC column and methodology is critical as it dictates which types of metabolites are retained and resolved. nih.gov For a compound like this compound, which has both a polar purine head and a non-polar octanamide (B1217078) tail, a combination of chromatographic strategies may be necessary for comprehensive metabolic profiling.

Reversed-Phase Liquid Chromatography (RPLC) is the most widely used mode in HPLC. wikipedia.org It employs a non-polar stationary phase (like C18) and a polar mobile phase. wikipedia.org In RPLC, hydrophobic (non-polar) molecules are retained more strongly, while hydrophilic (polar) molecules elute earlier. wikipedia.org RPLC is effective for separating non-polar to mid-polar compounds and has been successfully used for the analysis of various purine metabolites in biological fluids like serum. nih.govnih.gov To enhance the retention of more polar analytes like nucleotides, ion-pairing agents can be added to the mobile phase. bitesizebio.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a complementary technique designed specifically for the separation of highly polar and hydrophilic compounds. nih.govnih.govsigmaaldrich.com HILIC uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. sigmaaldrich.com A water-enriched layer forms on the stationary phase, and polar analytes are retained through a partitioning mechanism between this layer and the mobile phase. sigmaaldrich.com This makes HILIC an ideal choice for analyzing polar metabolites such as nucleobases, nucleosides, and amino acids that are poorly retained in RPLC. nih.govmdpi.com Several studies have demonstrated the successful use of HILIC for the separation and quantification of purine and pyrimidine (B1678525) compounds. nih.govnih.gov

The following table compares the key features of RPLC and HILIC for metabolomic analysis.

Feature Reversed-Phase LC (RPLC) Hydrophilic Interaction LC (HILIC)
Stationary Phase Non-polar / Hydrophobic (e.g., C18, C8) wikipedia.orgPolar / Hydrophilic (e.g., bare silica, amide, zwitterionic) nih.govsigmaaldrich.com
Mobile Phase Polar (e.g., water/methanol or water/acetonitrile mixtures) wikipedia.orgHigh percentage of organic solvent with a small amount of aqueous buffer sigmaaldrich.com
Retention Mechanism Hydrophobic interactions; non-polar compounds are retained longer. wikipedia.orgPartitioning into an aqueous layer on the stationary phase; polar compounds are retained longer. sigmaaldrich.com
Primary Analytes Non-polar to moderately polar compounds (e.g., lipids, steroids).Highly polar and hydrophilic compounds (e.g., amino acids, sugars, nucleosides). mdpi.com
Application to Purines Effective for purine bases and some nucleosides, often requires ion-pairing agents for nucleotides. nih.govbitesizebio.comExcellent retention and separation for polar purines, nucleosides, and nucleotides. nih.govnih.gov
Complementarity RPLC and HILIC are considered complementary, and their combined use provides broader metabolome coverage. halocolumns.com

Metabolomics Study Designs for this compound

Metabolomics aims to measure the complete set of small-molecule metabolites in a biological system to understand its physiological state. nih.gov The design of a metabolomics study is crucial and is generally categorized into two main approaches: untargeted and targeted metabolomics.

Untargeted Metabolomics for Comprehensive Metabolite Screening

Untargeted metabolomics seeks to measure as many metabolites as possible in a sample in a semi-quantitative manner without pre-selection. halocolumns.comacs.org This hypothesis-generating approach is ideal for exploratory studies aimed at discovering novel biomarkers or identifying unexpected metabolic changes resulting from the administration of a compound like this compound. acs.orgshodex.com

This strategy has the potential to screen for a wide array of metabolic perturbations across numerous pathways simultaneously. halocolumns.comshodex.com By comparing the global metabolic profiles of treated versus control groups, researchers can identify metabolites that are significantly altered. These altered metabolites can then provide clues about the compound's mechanism of action or off-target effects. While powerful for discovery, a limitation is that it can be challenging to identify every detected metabolic feature, and it may miss small but significant changes in metabolite concentrations. halocolumns.com

Targeted Metabolomics for Specific Pathway Analysis

In contrast, targeted metabolomics is a hypothesis-driven approach that focuses on the accurate and precise quantification of a predefined and specific set of metabolites. nih.govbohrium.com This method is used when the research question involves specific metabolic pathways that are thought to be modulated by this compound, such as purine metabolism or fatty acid oxidation.

Targeted analysis offers higher sensitivity, selectivity, and quantitative accuracy compared to untargeted methods because the analytical technique (often LC-MS/MS) is optimized for the specific analytes of interest. nih.gov By using internal standards for each measured metabolite, this approach can provide absolute or highly precise relative quantification. nih.gov This makes it the preferred method for validating biomarkers discovered through untargeted studies or for detailed characterization of flux through a particular biochemical pathway. bohrium.com

Aspect Untargeted Metabolomics Targeted Metabolomics
Goal Comprehensive, global screening of all detectable metabolites. halocolumns.comacs.orgPrecise quantification of a predefined set of metabolites. nih.gov
Approach Hypothesis-generating; exploratory.Hypothesis-driven; focused. nih.gov
Scope Broad (hundreds to thousands of metabolites). shodex.comNarrow (a few to dozens of metabolites). nih.gov
Quantification Relative or semi-quantitative.Absolute or precise relative quantification using internal standards. nih.gov
Primary Use Biomarker discovery, identifying unexpected metabolic alterations. shodex.comBiomarker validation, pathway analysis, measuring flux. bohrium.com
Strengths Comprehensive overview, potential for novel discoveries. halocolumns.comHigh sensitivity, high precision, and accuracy. nih.gov
Limitations Lower sensitivity, challenges in metabolite identification. halocolumns.comLimited to known metabolites in predefined pathways.

Sample Preparation and Robust Data Analysis in Bioanalytical Research

The successful metabolomic and bioanalytical investigation of this compound hinges on meticulous sample preparation and sophisticated data analysis. These steps are critical for ensuring the accuracy, reproducibility, and biological interpretation of research findings. Given the physicochemical properties of this compound as a purine derivative, specific considerations must be taken to handle biological samples and process the resulting data.

Sample Preparation Methodologies

The primary goal of sample preparation in metabolomics is to extract the target analytes from the biological matrix while removing interfering substances such as proteins and salts. uab.edu The choice of method depends on the sample type (e.g., plasma, urine, tissue) and the analytical platform being used, most commonly liquid chromatography-mass spectrometry (LC-MS). For purine metabolites, which can be sensitive to degradation, rapid and cold processing is crucial to prevent enzymatic activity and maintain the integrity of the sample. mcgill.ca

Common sample preparation techniques applicable to the analysis of this compound and related purine compounds include:

Protein Precipitation (PPT): This is a straightforward and widely used method for removing proteins from biofluids like plasma and serum. It involves adding a cold organic solvent, such as methanol, ethanol, or acetonitrile, to the sample. The solvent denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the metabolites, can be directly injected into the LC-MS system or further processed.

Liquid-Liquid Extraction (LLE): LLE is employed to separate analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. This technique can be effective for cleaning up complex samples and concentrating the analytes of interest. The selection of solvents is critical and is based on the polarity of this compound.

Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup compared to PPT and LLE. In SPE, the sample is passed through a solid sorbent that retains the analyte, the interfering substances, or both. The analyte is then eluted with a suitable solvent. Different SPE sorbents (e.g., reversed-phase, normal-phase, ion-exchange) can be used depending on the chemical properties of this compound.

The following table summarizes the key aspects of these sample preparation techniques.

Technique Principle Advantages Disadvantages Typical Application
Protein Precipitation (PPT)Protein denaturation and precipitation using organic solvents.Simple, fast, and cost-effective.Non-selective, may result in matrix effects.High-throughput screening of plasma and serum samples.
Liquid-Liquid Extraction (LLE)Partitioning of analytes between two immiscible liquid phases.Good for sample cleanup and concentration.Can be labor-intensive and require large volumes of organic solvents.Analysis of complex biological matrices.
Solid-Phase Extraction (SPE)Selective retention and elution of analytes on a solid sorbent.High selectivity, good for trace analysis.Can be more expensive and time-consuming than PPT and LLE.Targeted quantification of specific metabolites.

Robust Data Analysis in Bioanalytical Research

Following sample analysis by LC-MS, the raw data must undergo a series of processing and statistical analysis steps to extract meaningful biological information. youtube.com This workflow is essential for identifying and quantifying this compound and understanding its metabolic context.

Key stages in the data analysis pipeline include:

Data Preprocessing: This involves several steps to clean and prepare the raw data for statistical analysis. These steps typically include:

Peak Picking: Identifying the chromatographic peaks corresponding to different ions.

Peak Alignment: Correcting for variations in retention time across different samples.

Normalization: Adjusting the data to account for variations in sample concentration and instrument response. youtube.com

Statistical Analysis: Once the data is preprocessed, statistical methods are applied to identify significant changes in metabolite levels between different experimental groups. Common statistical tests include t-tests and analysis of variance (ANOVA). nih.gov For more complex datasets, multivariate statistical techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to identify patterns and biomarkers.

Metabolite Identification and Annotation: The final step is to identify the chemical structure of the metabolites of interest. This is typically achieved by comparing the accurate mass and fragmentation pattern (MS/MS spectra) of the unknown metabolite to reference databases or authentic chemical standards.

The table below illustrates a hypothetical dataset from a metabolomics study investigating the effect of a treatment on this compound levels in plasma.

Sample ID Group This compound Peak Area Normalized Intensity Fold Change p-value
Control_1Control150,0001.0
Control_2Control165,0001.1
Control_3Control140,0000.93
Treated_1Treated320,0002.132.130.001
Treated_2Treated350,0002.332.330.001
Treated_3Treated330,0002.22.20.001

Advanced Research Directions and Emerging Technologies for N 7h Purin 6 Yl Octanamide

Integration of Artificial Intelligence and Machine Learning in Small Molecule Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capability. nih.gov For a molecule like N-(7H-purin-6-yl)octanamide, these computational tools offer immense potential to accelerate its development from a lead compound to a clinical candidate.

ML algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be employed to generate novel molecular structures with desired pharmacological properties, starting from a core scaffold like this compound. nih.gov These models learn from existing chemical and biological data to design new purine (B94841) derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles. Furthermore, predictive models can be built to forecast the activity and properties of virtual compounds, enabling researchers to prioritize the synthesis of the most promising candidates.

A key application of ML is in the optimization of lead compounds. By analyzing structure-activity relationships (SAR) from a series of analogs, ML models can identify the key molecular features that govern biological activity. researchgate.net For instance, algorithms like Support Vector Machines (SVM) and Lasso regression have been used to analyze gene signatures related to purine metabolism, demonstrating the power of these techniques in dissecting complex biological systems involving purines. nih.gov This approach could be used to refine the octanamide (B1217078) chain or modify the purine core of this compound to enhance its interaction with a specific biological target. The integration of ML with optimization algorithms provides a powerful framework for navigating the complex, multidimensional space of chemical modifications to achieve superior therapeutic candidates. youtube.comgurobi.com

Table 1: Applications of AI/ML in Purine Derivative Development

AI/ML Application Description Potential Impact on this compound
De Novo Design Generative models (e.g., GANs, RNNs) create novel molecular structures with desired properties. Design of new N6-substituted purine analogs with enhanced efficacy or novel mechanisms of action.
Predictive Modeling Algorithms predict biological activity, toxicity, and ADME properties of virtual compounds. Prioritization of synthetic efforts, reducing the time and cost of discovery.
SAR Analysis ML models identify complex relationships between chemical structure and biological activity. Rational optimization of the this compound scaffold for improved target binding and selectivity.

| Target Identification | AI tools analyze biological data to identify and validate new therapeutic targets for purine derivatives. | Discovery of new therapeutic applications for this compound. |

Development of Novel Assays and Screening Platforms for Purine-Based Compounds

The identification of bioactive molecules like this compound relies on robust and efficient screening methodologies. High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against specific biological targets. bmglabtech.com The development of novel assays and miniaturized, automated screening platforms is crucial for exploring the full potential of purine-based chemical space. prf.org

Recent innovations include the development of highly specific screening platforms, such as an HTS system designed to identify inhibitors of Plasmodium falciparum protein synthesis, a pathway where purine availability is critical. nih.gov Such platforms, often based on lysate-based expression of reporter enzymes like luciferase, can be adapted to screen for purine derivatives that modulate specific cellular processes. nih.gov Furthermore, ultra-high-throughput screening technologies, capable of screening millions to billions of compounds, are emerging, which could dramatically expand the search for novel purine-based leads. nih.gov

For purine derivatives, which often target enzymes like kinases or phosphodiesterases, assays that measure enzymatic activity are paramount. nih.govaacrjournals.org The development of advanced assay formats, including fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and label-free detection methods, provides higher sensitivity and throughput. Computational screening methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, have also proven valuable for analyzing the structural requirements for the activity of substituted purines and guiding the design of more potent compounds. nih.govmdpi.com

Exploration of Chemical Biology Probes Based on this compound Scaffold

Chemical biology probes are indispensable tools for dissecting complex biological processes. By modifying the this compound scaffold, it is possible to create powerful probes to study its molecular targets and pathways. A common strategy involves attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to a position on the compound that does not interfere with its biological activity.

A prominent example from a related purine-scaffold compound, PU-H71, an inhibitor of heat shock protein 90 (Hsp90), illustrates this approach. nih.gov Researchers have successfully synthesized fluorescently labeled derivatives of PU-H71 by conjugating dyes like fluorescein (B123965) isothiocyanate (FITC) or 4-nitrobenzo nih.govnih.govresearchgate.netoxadiazole (NBD) to the purine structure. nih.govnih.gov These fluorescent probes permeate living cells and bind to their target, enabling the study of Hsp90 in heterogeneous cell populations using techniques like fluorescence microscopy and flow cytometry. nih.govresearchgate.net

Similarly, this compound could be functionalized to create a suite of chemical probes.

Fluorescent Probes : Attaching a fluorophore would allow for the visualization of the compound's subcellular localization and its interaction with target proteins in real-time.

Affinity-Based Probes : Incorporating a biotin tag would enable affinity purification experiments to identify the direct binding partners of this compound from cell lysates, thus confirming its mechanism of action. researchgate.net

Photo-Affinity Probes : Introducing a photo-reactive group would allow for the covalent cross-linking of the compound to its target upon UV irradiation, providing a robust method for target identification.

The development of such probes based on the this compound scaffold would be invaluable for validating its biological targets and elucidating its functional role in cellular signaling pathways.

Future Perspectives on Rational Design and Development of Purine Derivatives

The purine ring is a versatile and enduring scaffold in drug discovery, and its future development will be heavily influenced by rational design principles. nih.goveurekaselect.com The continued exploration of the chemical space around the purine core, particularly at the C2, C6, and N9 positions, is expected to yield compounds with enhanced potency and selectivity against a wide range of biological targets. mdpi.com

Future rational design strategies for derivatives of this compound will likely involve several key approaches:

Structure-Based Design : As high-resolution structures of more therapeutic targets become available, computational methods like molecular docking and molecular dynamics simulations will guide the precise design of purine derivatives that fit optimally into the target's binding site.

Scaffold Hopping and Hybridization : This strategy involves replacing the purine core with other bioisosteric heterocycles or combining it with fragments from other known active compounds to create novel chemical entities with improved properties. rsc.org

Fragment-Based Drug Discovery (FBDD) : Small chemical fragments can be screened for weak binding to a target, and then grown or linked together to create a more potent lead compound. The purine core itself can be considered a privileged fragment for initiating such discovery campaigns.

Targeting Allosteric Sites : Moving beyond the highly conserved active sites (e.g., the ATP-binding pocket of kinases), the design of purine derivatives that bind to allosteric sites offers a promising avenue for achieving greater selectivity and developing novel modulators of protein function.

The systematic application of these design principles, coupled with advances in synthetic chemistry and biological screening, will undoubtedly continue to establish purine derivatives like this compound as a cornerstone of modern medicinal chemistry. researchgate.netfrontiersin.org

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in cyclophilin or kinase ATP pockets. Validate with MD simulations (e.g., GROMACS) .
  • QSAR models : Correlate octanamide chain length with inhibitory activity using descriptors like logP and polar surface area .

Case Study : Docking studies of ZX-J-19j (a related octanamide) predicted strong hydrogen bonding with cyclophilin J’s catalytic residues, later confirmed by X-ray crystallography .

How do formulation challenges (e.g., low aqueous solubility) impact preclinical studies?

Q. Basic

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or liposomal encapsulation to achieve >100 µM working concentrations .
  • In vivo dosing : For oral administration, formulate with Labrasol® or Gelucire® to improve bioavailability .

Validation : Measure solubility via shake-flask method and confirm stability using HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.